molecular formula C16H14FNO3 B2768706 [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1002663-41-3

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2768706
CAS No.: 1002663-41-3
M. Wt: 287.29
InChI Key: QQNFJTCBKMXXIW-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a synthetic ester derivative combining a 4-methylbenzoate backbone with a (3-fluorophenyl)carbamoyl substituent. This structure integrates aromatic, fluorinated, and carbamoyl functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11-5-7-12(8-6-11)16(20)21-10-15(19)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNFJTCBKMXXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3-fluoroaniline with ethyl 4-methylbenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The oxoethyl moiety may participate in hydrogen bonding or other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Structural Features Key Functional Groups
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate 4-Methylbenzoate ester linked to a (3-fluorophenyl)carbamoyl group Ester, carbamoyl, 3-fluorophenyl, methyl
Methyl 4-methylbenzoate Simple methyl ester of 4-methylbenzoic acid Ester, methyl
Methyl 4-(di-3-indolyl)methylbenzoate 4-Methylbenzoate ester with di-3-indolylmethyl substituent Ester, indolyl, methyl
Fluorophenyl-containing carboxamides Pyridazine-carboxamide scaffold with (3-fluorophenyl)methyl substituent Carboxamide, 3-fluorophenyl, heterocyclic core

Key Observations :

  • Compared to methyl 4-(di-3-indolyl)methylbenzoate, the target lacks indole moieties but includes fluorine, which may improve metabolic stability and electronic properties .
  • Fluorophenyl-containing carboxamides in patents share the 3-fluorophenyl motif but differ in core structure, suggesting divergent pharmacological targets.

Key Observations :

  • The target compound’s synthesis likely involves standard amide/ester coupling, contrasting with the photochemical method for the indolyl analog .
  • Patent compounds employ complex heterocyclic scaffolds, suggesting tailored routes for pharmacological optimization.

Physicochemical Properties

Compound Molecular Weight Solubility Crystallinity
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate High (~300 g/mol) Moderate (polar aprotic solvents) Likely amorphous or low crystallinity
Methyl 4-methylbenzoate ~150 g/mol High (volatile, lipophilic) Liquid at room temperature
Methyl 4-(di-3-indolyl)methylbenzoate ~438 g/mol Low (non-polar solvents) Triclinic crystals (space group P1)

Key Observations :

  • The target’s higher molecular weight and fluorinated group may reduce volatility compared to methyl 4-methylbenzoate .
  • The indolyl analog’s rigid triclinic structure contrasts with the target’s likely amorphous nature, impacting formulation strategies.

Key Observations :

  • Methyl 4-methylbenzoate’s antibacterial activity suggests that the target compound’s fluorophenyl carbamoyl group could enhance potency via improved target binding or membrane penetration.
  • The indolyl analog’s host-guest behavior highlights structural flexibility for niche applications (e.g., sensor materials).

Biological Activity

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H12FNO2\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}_2

This structure consists of a fluorophenyl group, a carbamoyl functional group, and a methylbenzoate moiety, which may influence its interaction with biological targets.

The biological activity of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It could modulate the activity of receptors linked to various signaling pathways, influencing processes such as inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

Biological Activity Overview

Activity Type Description
AntimicrobialPotential effectiveness against various bacterial strains.
Anti-inflammatoryMay reduce inflammatory cytokine production in vitro.
Enzyme inhibitionPossible inhibition of key metabolic enzymes.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate:

Compound Key Features Biological Activity
Methyl 4-methylbenzoateSimple ester structureModerate anti-inflammatory effects
Methyl 3-fluoro-4-methylbenzoateFluorinated variantEnhanced antimicrobial properties
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoateCarbamoyl and fluorophenyl groupsPotential for broad-spectrum biological activity

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